2-[2-(1H-indol-3-yl)ethyl]-N-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-[2-(1H-indol-3-yl)ethyl]-N-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features an indole moiety, a dioxoisoindole structure, and a methoxyethyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-[2-(1H-indol-3-yl)ethyl]-N-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids or their derivatives. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.
Scientific Research Applications
2-[2-(1H-indol-3-yl)ethyl]-N-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 2-[2-(1H-indol-3-yl)ethyl]-N-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets in the body. The indole moiety allows it to interact with serotonin receptors, potentially modulating neurotransmitter activity. Additionally, the compound may inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is known for its anti-inflammatory properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with potential antiviral and anti-inflammatory activities. The uniqueness of 2-[2-(1H-indol-3-yl)ethyl]-N-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H21N3O4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[2-(1H-indol-3-yl)ethyl]-N-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C22H21N3O4/c1-29-11-9-23-20(26)14-6-7-17-18(12-14)22(28)25(21(17)27)10-8-15-13-24-19-5-3-2-4-16(15)19/h2-7,12-13,24H,8-11H2,1H3,(H,23,26) |
InChI Key |
OXMGNAXJZYSCLI-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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